![molecular formula C17H23N3O3S B5371415 N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)
N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including lymphoma, leukemia, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of TAK-659 involves the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and T cells. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and survival. Additionally, TAK-659 has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune responses.
Biochemical and physiological effects:
TAK-659 has been shown to have potent inhibitory effects on the proliferation of cancer cells and the activation of immune cells. In preclinical studies, TAK-659 has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. In addition, TAK-659 has been shown to modulate the immune system by inhibiting the activation of B cells and T cells, which are involved in autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its potent inhibitory effects on cancer cells and immune cells, which makes it a promising candidate for therapeutic applications. However, one of the limitations of TAK-659 is its potential toxicity, which requires careful monitoring in preclinical and clinical studies. In addition, the optimal dosing and administration of TAK-659 need to be determined in further studies.
Orientations Futures
There are several potential future directions for the research on TAK-659. One direction is to investigate its therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to optimize the dosing and administration of TAK-659 to minimize its potential toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of TAK-659 and its interactions with other signaling pathways. Finally, the development of novel analogs of TAK-659 with improved pharmacological properties may lead to the discovery of more potent and selective inhibitors of BTK.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 2-oxohexahydro-1H-thieno[3,4-d]imidazole-4-carboxylic acid with 3-methoxyaniline, followed by the addition of a pentanoyl chloride reagent. The resulting product is purified through column chromatography to obtain TAK-659 in its pure form.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including lymphoma, leukemia, and autoimmune disorders. It has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. TAK-659 has also been found to modulate the immune system by inhibiting the activation of B cells and T cells, which are involved in autoimmune disorders.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-23-12-6-4-5-11(9-12)18-15(21)8-3-2-7-14-16-13(10-24-14)19-17(22)20-16/h4-6,9,13-14,16H,2-3,7-8,10H2,1H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLRLXCBACXFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

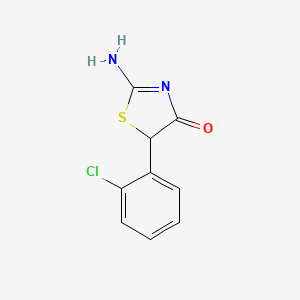

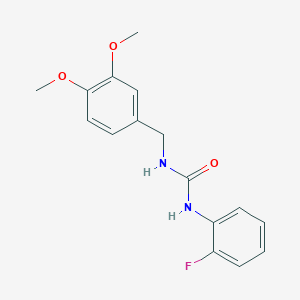
![3-cyclopentyl-6-(1-pyridin-2-ylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5371359.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5371368.png)
![5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)
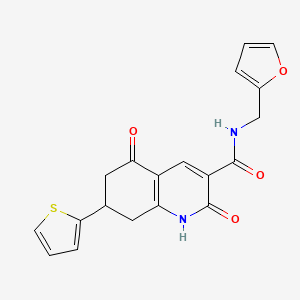
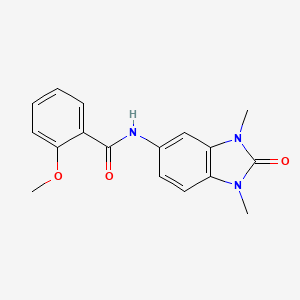
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)
![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)
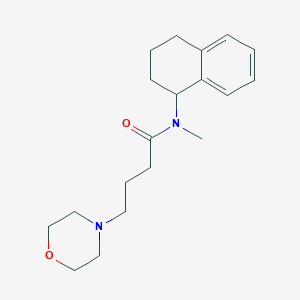

![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)